An In-Depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-N-methylmethanamine
An In-Depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-N-methylmethanamine
Abstract: 1-Cyclopropyl-N-methylmethanamine is a pivotal chemical intermediate, recognized for its utility as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The incorporation of the cyclopropylmethylamine moiety is a strategic design element in modern medicinal chemistry, often employed to enhance metabolic stability, modulate physicochemical properties, and impart conformational rigidity to bioactive compounds. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on providing actionable insights for researchers and professionals in drug development.
Identification and Nomenclature
1-Cyclopropyl-N-methylmethanamine, also known as (cyclopropylmethyl)methylamine, is a secondary amine featuring a cyclopropyl group attached to a methylaminomethyl fragment. It is most commonly handled and supplied as its hydrochloride salt to improve stability and ease of handling.
| Identifier | Value (Free Base) | Value (Hydrochloride Salt) |
| IUPAC Name | 1-cyclopropyl-N-methylmethanamine[1] | 1-cyclopropyl-N-methylmethanamine;hydrochloride[2][3] |
| CAS Number | 18977-45-2[1][4] | 77335-18-3[2][3] |
| Molecular Formula | C₅H₁₁N[1][4] | C₅H₁₂ClN[3][5][6] |
| Molecular Weight | 85.15 g/mol [1][4] | 121.61 g/mol [3] |
| SMILES | CNCC1CC1[1][4] | CNCC1CC1.Cl[3] |
| InChIKey | BFPMCZWKUSUMKE-UHFFFAOYSA-N[1] | ORQVLOOOUXHZEJ-UHFFFAOYSA-N[2] |
| Synonyms | (Cyclopropylmethyl)methylamine, N-Methylcyclopropanemethylamine[1] | Cyclopropylmethyl-methyl-amine hydrochloride[3] |
Physicochemical Properties
The free base of 1-cyclopropyl-N-methylmethanamine is a flammable liquid, while its hydrochloride salt is a solid. The unique strained three-membered ring of the cyclopropyl group significantly influences the molecule's conformation and electronic properties.
| Property | Value (Computed/Reported) |
| Appearance | Liquid (Free Base), Solid (HCl Salt) |
| Hydrogen Bond Donor Count | 1 (Free Base), 2 (HCl Salt)[3] |
| Hydrogen Bond Acceptor Count | 1[3] |
| Rotatable Bond Count | 2[3] |
| Topological Polar Surface Area | 12 Ų[1][3] |
Spectroscopic Characterization
Confirming the identity and purity of 1-cyclopropyl-N-methylmethanamine is crucial. The following are the expected spectroscopic characteristics based on its structure.[7][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show four distinct signal regions.
-
A singlet corresponding to the three protons of the N-methyl group.
-
A doublet for the two protons of the methylene (-CH₂-) bridge, split by the adjacent methine proton of the cyclopropyl ring.
-
A complex multiplet for the single methine proton (-CH-) of the cyclopropyl ring.
-
Two distinct multiplets for the four diastereotopic methylene protons (-CH₂-) of the cyclopropyl ring in the upfield region.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should display four unique signals corresponding to:
-
The N-methyl carbon.
-
The bridge methylene carbon.
-
The cyclopropyl methine carbon.
-
The cyclopropyl methylene carbons (may appear as one or two signals depending on symmetry and solvent).
-
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorptions.
-
C-H stretching vibrations for the aliphatic and cyclopropyl groups just below 3000 cm⁻¹.
-
N-H stretching for the protonated amine salt in the region of 2700-3000 cm⁻¹ (broad).
-
A C-N stretching vibration in the 1250-1020 cm⁻¹ region.
-
-
MS (Mass Spectrometry): For the free base, the electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 85.15. Common fragmentation patterns would include the loss of a methyl group or cleavage adjacent to the nitrogen atom.
Synthesis and Purification
1-Cyclopropyl-N-methylmethanamine can be synthesized via several routes. A common and scalable method is the reductive amination of cyclopropyl methyl ketone.[9]
Caption: Workflow for the synthesis of 1-Cyclopropyl-N-methylmethanamine via reductive amination.
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol or ethanol, add a solution of methylamine (1.1 eq, typically as a solution in a solvent). The reaction can be catalyzed by a mild acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise, ensuring the temperature remains below 20°C.
-
Workup: After the addition is complete, allow the reaction to stir at room temperature for an additional 3-4 hours or until TLC/LC-MS analysis indicates the consumption of the imine. Quench the reaction by the slow addition of water.
-
Extraction: Concentrate the mixture under reduced pressure to remove the organic solvent. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude amine can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization to yield the final product with high purity.
Reactivity and Synthetic Utility
The chemical reactivity of 1-cyclopropyl-N-methylmethanamine is dominated by its secondary amine functionality and the unique properties of the cyclopropyl ring.
-
Nucleophilicity of the Amine: The secondary amine is a potent nucleophile and a moderate base. It readily participates in standard amine chemistries, such as:
-
C(sp³)–H Activation of the Cyclopropyl Ring: In modern organic synthesis, the amine moiety serves as an effective directing group for transition-metal-catalyzed C–H activation. Palladium-catalyzed reactions, in particular, have enabled the enantioselective functionalization of the typically inert C(sp³)–H bonds on the cyclopropyl ring.[10][11] This strategy allows for the direct installation of aryl, carbonyl, and other functional groups, providing a powerful method for rapidly building molecular complexity from a simple starting material.[12][13][14] This transformation is exceptionally valuable for synthesizing libraries of drug candidates.
Caption: Logical relationship in Pd-catalyzed C-H functionalization using the amine as a directing group.
Significance in Medicinal Chemistry
The cyclopropyl group is not merely a passive structural element; it is a "bioisostere" for other groups and a modulator of molecular properties. Its inclusion in drug candidates, often via building blocks like 1-cyclopropyl-N-methylmethanamine, is a deliberate strategy to overcome common drug development hurdles.[15]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes. This increased bond dissociation energy makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase a drug's half-life and reduce the formation of potentially reactive metabolites.[16]
-
Conformational Rigidity: The rigid, planar nature of the cyclopropyl ring restricts the number of available conformations of the molecule. This can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing potency.[15]
-
Modulation of pKa and Lipophilicity: The unique electronic properties of the cyclopropyl ring can subtly alter the basicity (pKa) of the adjacent amine and influence the overall lipophilicity (logP) of the molecule, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[15]
-
Structural Motif in Bioactive Molecules: The cyclopropylmethylamine scaffold is found in numerous approved drugs and clinical candidates, highlighting its acceptance and utility in generating molecules with desirable biological activity.[12][13][17]
Safety and Handling
Proper handling of 1-cyclopropyl-N-methylmethanamine and its salts is essential due to their potential hazards.
| Compound Form | GHS Pictograms | Hazard Statements |
| Free Base | Danger | H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage.[1][4] |
| HCl Salt | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][18] |
Recommended Safety Precautions:
-
Engineering Controls: Always handle this chemical in a well-ventilated chemical fume hood to minimize inhalation exposure.[19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[20][21]
-
Handling (Free Base): Keep away from heat, sparks, open flames, and other ignition sources.[21][22] Ground all equipment to prevent static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[19][21]
-
Spill Response: In case of a spill, evacuate the area. For the liquid free base, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Avoid generating dust if handling the solid salt.[19]
Conclusion
1-Cyclopropyl-N-methylmethanamine is a high-value chemical entity whose utility extends far beyond that of a simple amine. Its unique combination of a nucleophilic center and a metabolically robust, conformationally constrained cyclopropyl ring makes it an indispensable tool for medicinal chemists. An understanding of its synthesis, reactivity, and the strategic advantages it confers is essential for professionals engaged in the design and development of next-generation therapeutics.
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